4-[[2-[[4-chloro-3-(trifluoromethyl)phenyl]amino]-3H-benzimidazol-5-yl]oxy]-N-methyl-pyridine-2-carboxamide
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Overview
Description
. This compound is characterized by its complex structure, which includes a benzimidazole core, a trifluoromethyl group, and a pyridine carboxamide moiety.
Preparation Methods
The synthesis of 4-[[2-[[4-chloro-3-(trifluoromethyl)phenyl]amino]-3H-benzimidazol-5-yl]oxy]-N-methyl-pyridine-2-carboxamide involves multiple steps. One common method includes the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a benzimidazole derivative in a nonchlorinated organic solvent . The reaction is typically carried out at temperatures ranging from 20°C to 60°C, followed by the addition of p-toluenesulfonic acid in a polar solvent at higher temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole and pyridine moieties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has been studied for its interactions with biological macromolecules.
Medicine: It has potential therapeutic applications, particularly in targeting specific receptors or enzymes.
Industry: The compound’s unique chemical properties make it useful in various industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It has been shown to bind to vascular endothelial growth factor receptor 2 (VEGFR2), which plays a crucial role in angiogenesis . By inhibiting VEGFR2, the compound can potentially modulate angiogenic processes, making it a candidate for anti-angiogenic therapies .
Comparison with Similar Compounds
When compared to other similar compounds, 4-[[2-[[4-chloro-3-(trifluoromethyl)phenyl]amino]-3H-benzimidazol-5-yl]oxy]-N-methyl-pyridine-2-carboxamide stands out due to its unique trifluoromethyl group and benzimidazole core. Similar compounds include:
- 4-[[2-[[4-chloro-3-(trifluoromethyl)phenyl]amino]-1H-benzimidazol-5-yl]oxy]-N-methyl-2-pyridinecarboxamide
- 4-[[2-[[4-chloro-3-(trifluoromethyl)phenyl]amino]-3H-1,3-benzodiazol-5-yl]oxy]-N-methylpyridine-2-carboxamide
These compounds share structural similarities but differ in their specific functional groups and overall chemical properties.
Properties
Molecular Formula |
C21H15ClF3N5O2 |
---|---|
Molecular Weight |
461.8 g/mol |
IUPAC Name |
4-[[2-[4-chloro-3-(trifluoromethyl)anilino]-3H-benzimidazol-5-yl]oxy]-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C21H15ClF3N5O2/c1-26-19(31)18-10-13(6-7-27-18)32-12-3-5-16-17(9-12)30-20(29-16)28-11-2-4-15(22)14(8-11)21(23,24)25/h2-10H,1H3,(H,26,31)(H2,28,29,30) |
InChI Key |
ZJLSMLDOCGOURY-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC3=C(C=C2)N=C(N3)NC4=CC(=C(C=C4)Cl)C(F)(F)F |
Origin of Product |
United States |
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